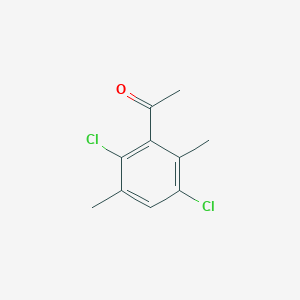

1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,5-dichloro-3,6-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c1-5-4-8(11)6(2)9(7(3)13)10(5)12/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFCYZDVVZNOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C(=O)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595928 | |

| Record name | 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164165-77-9 | |

| Record name | 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone (CAS 164165-77-9)

Introduction: Unveiling a Versatile Synthetic Building Block

1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone is a substituted acetophenone that serves as a crucial intermediate in the synthesis of a range of high-value chemical entities. Its polysubstituted aromatic ring, featuring both activating methyl groups and deactivating, sterically hindering chlorine atoms, presents a unique chemical scaffold. This guide provides a comprehensive overview of its properties, a validated synthesis protocol, in-depth characterization, and its applications, particularly in the development of fluorescent dyes and agrochemicals. For researchers, this molecule offers a strategic starting point for creating complex molecular architectures.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 164165-77-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₀Cl₂O | [1][2][3][4] |

| Molecular Weight | 217.09 g/mol | [1][2][3][4] |

| Appearance | White to light yellow solid or low melting paste | [5] |

| Purity | Typically >95-97% | [1][2] |

| Boiling Point | 289.7 ± 40.0 °C (Predicted) | N/A |

| Density | 1.223 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in DMSO | [5] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1][2] |

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis Protocol: A Validated Friedel-Crafts Acylation Approach

The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation of 1,4-dichloro-2,5-dimethylbenzene. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent acylium ion electrophile from acetyl chloride.[7][8]

The heavily substituted nature of the starting material, 1,4-dichloro-2,5-dimethylbenzene, directs the acylation to the only available position on the aromatic ring, ensuring high regioselectivity. The presence of both electron-donating methyl groups and electron-withdrawing chloro groups influences the reactivity of the ring. While the methyl groups activate the ring towards electrophilic attack, the chloro groups are deactivating.[9]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a robust, best-practice procedure derived from established methodologies for the Friedel-Crafts acylation of substituted aromatic compounds.[1][7][8]

Materials:

-

1,4-Dichloro-2,5-dimethylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Formation of the Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the addition funnel.

-

Substrate Addition: After the addition of acetyl chloride is complete, add a solution of 1,4-dichloro-2,5-dimethylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0°C in an ice bath. Cautiously and slowly, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step is highly exothermic and should be performed with care in a fume hood.

-

Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.[10]

Visualizing the Synthesis and Workflow

To further clarify the synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Mechanism of Friedel-Crafts Acylation.

Caption: Step-by-step experimental workflow.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3-7.5 | s | 1H | Aromatic-H |

| ~ 2.5 | s | 3H | -COCH₃ |

| ~ 2.4 | s | 3H | Ar-CH₃ |

| ~ 2.3 | s | 3H | Ar-CH₃ |

-

Rationale: The single aromatic proton will appear as a singlet. The acetyl protons will also be a singlet, likely deshielded due to the adjacent carbonyl group. The two aromatic methyl groups will each appear as singlets. Their exact chemical shifts may be very similar.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 | C=O |

| ~ 135-140 | Aromatic C-Cl & C-CH₃ |

| ~ 130-135 | Aromatic C-H & C-COCH₃ |

| ~ 30 | -COCH₃ |

| ~ 15-20 | Ar-CH₃ |

-

Rationale: The carbonyl carbon will be significantly downfield. The aromatic region will show several peaks corresponding to the substituted carbons. The acetyl methyl carbon will be around 30 ppm, and the aromatic methyl carbons will be further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 1680-1700 | C=O stretch (Aryl ketone) |

| ~ 2900-3000 | C-H stretch (sp³) |

| ~ 3000-3100 | C-H stretch (sp²) |

| ~ 1450, 1600 | C=C stretch (Aromatic) |

| ~ 1000-1200 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern due to the two chlorine atoms.

-

Expected Molecular Ion (M⁺): A cluster of peaks around m/z = 216, 218, and 220, corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. The M⁺ peak (both chlorines as ³⁵Cl) will be at m/z = 216.

-

Key Fragmentation: A prominent peak corresponding to the loss of the methyl group ([M-15]⁺) and a peak for the acylium ion ([M-CH₃]⁺) at m/z = 43.

Applications in Synthesis

This compound is a valuable intermediate, primarily in the synthesis of fluorescent dyes and herbicides.[5][6][13]

Intermediate for Fluorescent Dyes

This compound is a precursor for chlorofluorescein carboxylic acids.[5][13] The synthesis likely involves a condensation reaction between the acetophenone derivative and an appropriate anhydride, followed by further functionalization. The dichloro-dimethylphenyl moiety can be expected to modulate the photophysical properties of the final dye, such as its absorption and emission wavelengths, quantum yield, and photostability.[14][15]

Precursor for Sulfonylurea Herbicides

The structural features of this compound make it a suitable starting material for the synthesis of certain sulfonylurea herbicides.[16][17] These herbicides are known for their high efficacy at low application rates. The synthesis would involve converting the ketone into a group that can be linked to the sulfonylurea bridge, a common structural motif in this class of agrochemicals.[2]

Conclusion

This compound is a synthetically important molecule with a well-defined pathway for its preparation via Friedel-Crafts acylation. Its characterization, though not extensively published, can be reliably achieved through standard spectroscopic methods. The true value of this compound lies in its role as a versatile building block for more complex and functional molecules, particularly in the fields of fluorescent probes and modern agrochemicals. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their synthetic strategies.

References

-

ScienceOpen. (n.d.). Supporting Information. ScienceOpen. [Link]

-

Amazon Web Services. (n.d.). S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. AWS. [Link]

- Google Patents. (n.d.). WO2014096018A1 - Methods for the preparation of substituted acetophenones.

-

PubChem. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. National Center for Biotechnology Information. [Link]

-

SciELO. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. SciELO. [Link]

- Google Patents. (n.d.). CN1171197A - Method for synthesizing herbicide of sulfonylureas.

-

YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Weber State University. [Link]

-

Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry. [Link]

-

ResearchGate. (2025). Synthesis and fluorescent properties of 2′,7′-dichloro-5(6)- carboxyfluorescein. Retrieved from [Link]

-

HETEROCYCLES. (2021). SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF IMIDAZOLE HETEROCYCLIC SULFONYLUREA COMPOUNDS. Japan Institute of Heterocyclic Chemistry. [Link]

-

ResearchGate. (2025). Synthesis of new herbicides from the class of sulfonylureas. Retrieved from [Link]

- Google Patents. (n.d.). CN101671328B - Novel synthesis method of sulfonylurea weedicide.

-

PubMed. (n.d.). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (n.d.). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. National Center for Biotechnology Information. [Link]

-

Advanced Biochemicals. (n.d.). This compound. AdooQ BioScience. [Link]

-

Chem-Tools. (n.d.). This compound. Chem-Tools. [Link]

-

TSI Journals. (n.d.). Synthesis, crystal, spectroscopic characterizations and electrochemical properties of 1-(2-hydroxy–4,6-dimethylphenyl)ethanone. Trade Science Inc. [Link]

-

YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Chad's Prep. [Link]

-

MDPI. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

NIST. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. NIST Chemistry WebBook. [Link]

-

Sciencemadness.org. (n.d.). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Retrieved from [Link]

-

ChemRxiv. (n.d.). Phosphonofluoresceins: synthesis, spectroscopy, and applications. ChemRxiv. [Link]

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]

- 3. This compound | 164165-77-9 [sigmaaldrich.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. adipogen.com [adipogen.com]

- 6. chem-tools.com [chem-tools.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. benchchem.com [benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. WO2014096018A1 - Methods for the preparation of substituted acetophenones - Google Patents [patents.google.com]

- 11. Ethanone, 1-(2,5-dimethylphenyl)- | C10H12O | CID 75061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethanone, 1-(2,5-dimethylphenyl)- [webbook.nist.gov]

- 13. Sapphire Bioscience [sapphirebioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone is a substituted acetophenone derivative with potential applications as a key intermediate in the synthesis of various organic molecules, including fluorescent dyes and potentially pharmacologically active compounds.[1] A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing reaction conditions, purification strategies, formulation, and safety protocols. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, details robust experimental methodologies for their determination, and offers insights into its likely spectral properties based on analogous structures.

Physicochemical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, information from chemical suppliers and data from structurally similar compounds allow for a reliable profile to be constructed.

Molecular and General Properties

| Property | Value/Description | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one | [2][3] |

| CAS Number | 164165-77-9 | [2][3] |

| Molecular Formula | C₁₀H₁₀Cl₂O | [2][3] |

| Molecular Weight | 217.09 g/mol | [2] |

| Physical Form | Solid. Described as a white to light yellow low melting paste. | [1][2][4] |

| Purity | Typically available at ≥95% or ≥97% purity. | [2][3][4] |

| Storage | Recommended to be kept in a dark place, sealed in a dry environment at 2-8°C. | [2][3][4] |

Thermal Properties

While an exact melting point is not specified in the available literature, the description as a "low melting paste" suggests a melting point near or slightly above ambient temperature.[1] For context, the structurally related compound 2',5'-dichloroacetophenone has a reported melting point of 11-13 °C.[5] The additional methyl groups on the phenyl ring of the target compound would be expected to slightly increase the melting point due to increased molecular weight and potentially more ordered crystal packing. A precise boiling point has not been reported.

Solubility Profile

The compound is reported to be soluble in dimethyl sulfoxide (DMSO).[1] Based on its structure—a substituted aromatic ketone—it is predicted to be soluble in a range of common organic solvents such as acetone, ethanol, and other polar organic solvents, while exhibiting limited solubility in water.

Experimental Protocols for Physical Property Determination

The following section details standardized, field-proven methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point provides a crucial indication of purity. A sharp melting range (typically <1°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Figure 1: Workflow for Melting Point Determination.

Boiling Point Determination

Given that the compound is a solid at room temperature, its boiling point will be significantly higher and may require determination under reduced pressure to prevent decomposition.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of the sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.

-

Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is discontinued, and the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for selecting appropriate solvents for reactions, purification, and analysis.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube. A measured volume of the solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, the mixture can be gently warmed. The solubility is typically reported in qualitative terms (e.g., soluble, sparingly soluble, insoluble).

Figure 2: Logical Flow for Solubility Testing.

Predicted Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl protons (-COCH₃) and singlets for the two methyl groups on the phenyl ring. The chemical shifts of the methyl groups will be influenced by the presence of the adjacent chlorine and acetyl groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the acetyl methyl group, the aromatic carbons, and the carbons of the two methyl groups on the ring. The chemical shifts of the aromatic carbons will be significantly affected by the chloro and methyl substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretches from the methyl groups and aromatic C-Cl stretches.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and any chlorine-containing fragments, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl.

Safety Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[4]

References

-

PubChem. 2,4'-Dichloroacetophenone. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 2',6'-Dimethylacetophenone. [Link]

-

NIST. Ethanone, 1-(2,5-dichlorophenyl)-. [Link]

-

NP-MRD. 1-(2-hydroxy-6-undecylphenyl)ethanone 13C NMR Spectrum. [Link]

-

AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones Dan. [Link]

-

NIST. Ethanone, 1-(2,4-dimethylphenyl)-. [Link]

-

Chem-Tools. This compound. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(2,5-dimethylphenyl)-. [Link]

-

NIST. Ethanone, 1-(2,5-dimethylphenyl)-. [Link]

-

PubChem. Ethanone, 1-(2,5-dichlorophenyl)-. [Link]

-

MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]

-

Walsh Medical Media. Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. [Link]

-

Scribd. Acetophenone 13C NMR Analysis. [Link]

-

PubChem. 1-(4-Chloro-2,5-dimethylphenyl)ethanone. [Link]

-

SpectraBase. Ethanone, 2,2-dichloro-1-(4-methylphenyl)-. [Link]

-

NIST. Ethanone, 1-(2,4-dimethylphenyl)-. [Link]

-

NIST. Ethanone, 1-(4-methylphenyl)-. [Link]

-

NIST. Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone. [Link]

-

NIST. Ethanone, 1-(2,5-dichlorophenyl)-. [Link]

Sources

Navigating the Solubility Landscape of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone in organic solvents. Recognizing the scarcity of publicly available empirical data for this specific compound, this document emphasizes a predictive, principle-based approach combined with robust experimental methodologies. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, formulation, and purification processes involving this compound. We will delve into the physicochemical properties of this compound, apply the foundational principle of "like dissolves like," introduce the predictive power of Hansen Solubility Parameters, and provide a detailed, self-validating experimental protocol for accurate solubility determination.

Introduction: The Critical Role of Solubility in a Research Context

Physicochemical Profile of this compound

To understand the solubility of a compound, we must first understand its intrinsic properties. This compound is a substituted acetophenone with the following key characteristics:

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀Cl₂O | [1][2] |

| Molecular Weight | 217.09 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| CAS Number | 164165-77-9 | [1][2] |

The molecular structure, featuring a dichlorinated and dimethylated phenyl ring attached to a ketone group, suggests a molecule with moderate polarity. The presence of chlorine atoms and the carbonyl group introduces polar characteristics, while the aromatic ring and methyl groups contribute to its nonpolar nature. This duality is key to predicting its solubility.

Theoretical Underpinnings of Solubility

The "Like Dissolves Like" Principle: A Qualitative Starting Point

The age-old axiom "like dissolves like" remains a powerful, albeit qualitative, tool for initial solvent screening.[3][4] This principle posits that substances with similar polarities are more likely to be soluble in one another.

Based on its structure, this compound can be expected to exhibit favorable solubility in solvents of intermediate polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The aromatic ring and methyl groups suggest some affinity for nonpolar solvents. However, the polar carbonyl and chloro- substituents may limit high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the carbonyl group of the target molecule, making them promising candidates for good solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents are polar, their primary interaction mechanism is hydrogen bonding. This compound has a hydrogen bond acceptor (the carbonyl oxygen) but no donor. This may result in moderate, but not exceptional, solubility.

-

Highly Polar Solvents (e.g., Water): Due to its significant nonpolar surface area, the compound is expected to have very low solubility in water.

Hansen Solubility Parameters: A Quantitative Predictive Framework

For a more quantitative prediction, we turn to Hansen Solubility Parameters (HSP).[5][6][7] HSP theory refines the "like dissolves like" concept by breaking down the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a set of these three parameters, placing it as a point in a three-dimensional "Hansen space." The principle states that the smaller the distance between the HSP of a solute and a solvent, the more likely the solute is to dissolve.[5][6]

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or specialized software. For the purpose of this guide, we will focus on the practical application of this theory in solvent selection and provide a workflow for its use.

Caption: Hansen Solubility Space Concept.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is robust and provides reliable, quantitative data.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Protocol Workflow

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. achemtek.com [achemtek.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Solubility parameters (HSP) [adscientis.com]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

chemical structure of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone

An In-depth Technical Guide: 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 164165-77-9), a polysubstituted aromatic ketone of significant interest in synthetic chemistry. This document details the compound's core physicochemical properties, outlines a robust and mechanistically sound synthetic protocol via Friedel-Crafts acylation, and presents a thorough guide to its structural elucidation using modern spectroscopic techniques. Furthermore, it explores its current and potential applications as a pivotal intermediate in the development of agrochemicals, fluorescent dyes, and other high-value organic molecules.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical building block.

Molecular Identity and Physicochemical Properties

This compound is a solid organic compound characterized by a heavily substituted benzene ring, making it a valuable and specific building block in multi-step organic syntheses.[1][4][5] Its molecular structure is key to its reactivity and utility.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 164165-77-9 | [1][4][5] |

| Molecular Formula | C₁₀H₁₀Cl₂O | [4][6] |

| Molecular Weight | 217.09 g/mol | [3][4][5] |

| Physical Form | Solid; may appear as a white to light yellow low melting paste | [2][4][5] |

| Purity (Typical) | 95-97% | [1][4][5] |

| Solubility | Soluble in DMSO and other common organic solvents | [2] |

| SMILES | CC(=O)C1=C(Cl)C(C)=CC(Cl)=C1C | [1] |

| InChI Key | XWFCYZDVVZNOKA-UHFFFAOYSA-N | [4] |

Storage and Handling: The compound should be stored in a tightly sealed container in a dry, dark, and cool place, typically between 2-8°C, to ensure its stability.[4][5]

Synthesis and Mechanistic Rationale

The most logical and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1,4-dichloro-2,5-dimethylbenzene. This electrophilic aromatic substitution reaction is the cornerstone for synthesizing aryl ketones due to its high efficiency and predictable outcomes.[7][8]

Causality of Experimental Design

The choice of Friedel-Crafts acylation over its counterpart, alkylation, is deliberate and scientifically grounded. Acylation introduces an acyl group, which is electron-withdrawing and thus deactivates the aromatic ring product towards further substitution.[7][8] This prevents the common issue of poly-substitution seen in Friedel-Crafts alkylation.[8][9] Furthermore, the acylium ion intermediate is resonance-stabilized and not prone to the carbocation rearrangements that often plague alkylation reactions, ensuring the formation of a single, desired constitutional isomer.[8]

The selection of aluminum trichloride (AlCl₃) as the Lewis acid catalyst is based on its high efficacy in polarizing the acylating agent (acetyl chloride) to generate the highly electrophilic acylium ion, which is necessary to overcome the activation energy of attacking the stable aromatic ring.[10][11]

Reaction Mechanism Diagram

Caption: Mechanism of Friedel-Crafts acylation for synthesis.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the laboratory-scale synthesis of the title compound.

Materials:

-

1,4-Dichloro-2,5-dimethylbenzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum trichloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice, distilled water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add 1,4-dichloro-2,5-dimethylbenzene and anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.

-

Catalyst Addition: Slowly add anhydrous aluminum trichloride to the stirred solution in portions. Rationale: This exothermic step must be controlled to prevent side reactions.

-

Acylating Agent Addition: Add acetyl chloride dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. Rationale: This hydrolyzes the aluminum complexes and separates the catalyst from the product.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield the pure product.

-

Spectroscopic Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides an unambiguous structural fingerprint. While specific experimental data for this compound is not publicly cataloged, its spectral characteristics can be accurately predicted based on the known effects of its functional groups.[12]

Workflow for Structural Confirmation

Caption: Logical workflow for spectroscopic structural confirmation.

A. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The most prominent feature for this compound would be the strong carbonyl (C=O) stretch.[13]

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3100-3000 | C-H Aromatic Stretch | Medium | Presence of the benzene ring. |

| ~2950-2850 | C-H Aliphatic Stretch | Medium | Corresponds to the three methyl groups. |

| ~1690 | C=O Carbonyl Stretch | Strong | The ketone carbonyl is conjugated with the aromatic ring, lowering its frequency from the typical ~1715 cm⁻¹.[13][14] |

| ~1600, ~1475 | C=C Aromatic Ring Stretch | Medium-Strong | Characteristic absorptions for the benzene ring itself. |

| ~800-600 | C-Cl Stretch | Strong | Presence of chloro-substituents on the aromatic ring. |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: This technique reveals the number of distinct proton environments and their connectivity.

Table 3: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COCH₃ | ~2.5 - 2.6 | Singlet | 3H | Acetyl protons adjacent to a carbonyl group. |

| Ring -CH₃ (C3) | ~2.3 - 2.4 | Singlet | 3H | Methyl group on the aromatic ring. |

| Ring -CH₃ (C6) | ~2.3 - 2.4 | Singlet | 3H | Methyl group on the aromatic ring. |

| Aromatic H (C4) | ~7.0 - 7.2 | Singlet | 1H | The sole aromatic proton, appearing as a singlet due to no adjacent protons. |

¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C OCH₃ | ~195 - 205 | Carbonyl carbon of an aromatic ketone.[13][14] |

| Aromatic Carbons | ~125 - 140 | Six distinct signals for the substituted aromatic ring carbons. |

| -COC H₃ | ~25 - 30 | Acetyl methyl carbon. |

| Ring -C H₃ | ~15 - 25 | Methyl carbons attached to the aromatic ring. |

C. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The mass spectrum would show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The expected pattern would be at m/z 216 (M⁺, for ²x³⁵Cl), 218 (M+2, for ¹x³⁵Cl and ¹x³⁷Cl), and 220 (M+4, for ²x³⁷Cl) with an approximate ratio of 9:6:1.

-

Key Fragmentation: A prominent fragmentation pathway would be the α-cleavage, resulting in the loss of the methyl group (•CH₃, M-15) or the entire acetyl group (•COCH₃, M-43).[14]

Applications in Research and Development

This compound is not an end-product but a crucial intermediate. Its highly substituted nature provides a scaffold for building complex molecules with specific steric and electronic properties.

-

Agrochemicals: It serves as a key building block in the synthesis of some sulfonylurea herbicides.[3] The specific substitution pattern on the phenyl ring is crucial for the molecule's ability to bind to and inhibit target enzymes in weeds, providing selectivity and efficacy.[3]

-

Fluorescent Dyes: The compound is used in the synthesis of specialized fluorescent dyes.[2] The dichlorodimethylphenyl group can be used to tune the photophysical properties (e.g., absorption/emission wavelengths, quantum yield) of the final dye molecule.

-

Pharmaceutical and Materials Science Research: As a substituted acetophenone, it is a versatile precursor in pharmaceutical research and materials science.[1][15] The ketone functional group is readily modified through reactions like reductions, condensations, and oxidations, allowing for the creation of diverse molecular libraries for screening and development.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can be an irritant.[4]

Table 5: GHS Hazard Information

| Category | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302 | Harmful if swallowed.[4] |

| H315 | Causes skin irritation.[4][16] | |

| H319 | Causes serious eye irritation.[4][16] | |

| H335 | May cause respiratory irritation.[4][16] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[17][18]

-

Skin Protection: Wear impervious protective gloves and clothing to prevent skin contact.[17]

-

Respiratory Protection: Use only in a well-ventilated area. If dust or vapors are generated, use a full-face respirator with an appropriate particle filter.[16][18]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. Seek medical attention if symptoms occur.[17]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation persists.[17]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4][17]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[17]

References

-

PubMed. Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. [Link]

-

Organic Syntheses. 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. [Link]

-

Taylor & Francis Online. Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. [Link]

-

WisdomLib. Substituted acetophenone: Significance and symbolism. [Link]

-

ResearchGate. Reaction of substituted acetophenones with various aryl aldehydes. [Link]

-

MySkinRecipes. 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one. [Link]

-

Berkeley Learning Hub. Ketone IR Spectroscopy Analysis. [Link]

-

Fiveable. Spectroscopic Analysis - Organic Chemistry Key Term. [Link]

-

SAFETY DATA SHEET. According to 1907/2006/EC, Article 31, Latest Amendment. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

-

Chem-Tools. This compound. [Link]

-

PubMed Central. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. [Link]

-

PubChem. Ethanone, 1-(2,5-dimethylphenyl)-. [Link]

-

YouTube. Friedel-Crafts Acylation. [Link]

-

Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

-

MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

-

NIST WebBook. Ethanone, 1-(2,5-dimethylphenyl)-. [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

-

PubChem. Ethanone, 1-(2,5-dichlorophenyl)-. [Link]

-

PubChem. 1-(4-Chloro-2,5-dimethylphenyl)ethanone. [Link]

- Google Patents. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.

-

PubChem. 2',6'-Dimethylacetophenone. [Link]

-

NIST WebBook. Ethanone, 1-(2,5-dimethylphenyl)-. [Link]

-

SpectraBase. ethanone, 2-chloro-1-(5-chloro-2-hydroxyphenyl)- - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. adipogen.com [adipogen.com]

- 3. 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one [myskinrecipes.com]

- 4. This compound | 164165-77-9 [sigmaaldrich.com]

- 5. achemtek.com [achemtek.com]

- 6. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. fiveable.me [fiveable.me]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Substituted acetophenone: Significance and symbolism [wisdomlib.org]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to the Safe Handling and Application of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone

This document provides a comprehensive technical overview of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone (CAS No. 164165-77-9), designed for researchers, chemists, and drug development professionals. Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes critical safety data with practical, field-tested protocols and scientific rationale to ensure its safe and effective use in a research and development setting.

Core Chemical Profile and Physicochemical Characteristics

This compound is a halogenated aromatic ketone. Its structure, featuring a substituted benzene ring, is a common motif in the synthesis of more complex molecules. Understanding its fundamental properties is the first step in establishing a robust safety protocol. The presence of chlorine atoms and the ketone functional group dictates its reactivity and toxicological profile.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 164165-77-9 | [1][2] |

| Synonyms | 1-(2,5-dichloro-3,6-dimethylphenyl)ethan-1-one | [1] |

| Molecular Formula | C10H10Cl2O | [1][2][3] |

| Molecular Weight | 217.09 g/mol | [1][3] |

| Physical Form | Solid; may appear as a white to light yellow low melting paste.[1][4] | N/A |

| Purity | Typically available in ≥95% or ≥97% purity.[1][2] | N/A |

| Solubility | Soluble in DMSO.[4] | N/A |

| Storage | Recommended at 2-8°C, sealed in a dry, dark place.[1][2] | N/A |

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) and presents moderate health risks that require careful management.[5][6] The primary hazards are related to irritation and acute toxicity upon ingestion.

GHS Pictogram:

⚠️

Signal Word: Warning

Hazard Statements:

| Code | Statement | Interpretation and Scientific Rationale |

| H302 | Harmful if swallowed. | The compound can cause adverse effects following ingestion. Aromatic ketones can interfere with metabolic processes, and while specific LD50 data for this compound is not readily available, this classification suggests a moderate level of acute oral toxicity.[7] |

| H315 | Causes skin irritation. | As with many chlorinated organic compounds, prolonged contact can defat the skin and cause irritation. The chemical structure allows it to penetrate the outer skin layers, leading to a localized inflammatory response. |

| H319 | Causes serious eye irritation. | Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea. The particulate nature of the solid or vapors can be abrasive and chemically irritating. |

| H335 | May cause respiratory irritation. | Inhalation of the dust or vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. |

Comprehensive Protocols for Safe Laboratory Handling

A self-validating safety system relies on the integration of engineering controls, personal protective equipment (PPE), and meticulous handling procedures. The following protocols are designed to minimize exposure and mitigate the risks identified above.

Engineering Controls: The Primary Barrier

Causality: The potential for respiratory irritation (H335) and the unknown long-term inhalation effects necessitate that this compound be handled exclusively within a certified chemical fume hood. This prevents the accumulation of airborne dust or vapors in the laboratory environment.

-

Protocol:

-

Ensure the fume hood has a face velocity between 80-120 feet per minute.

-

Conduct all manipulations, including weighing, transferring, and preparing solutions, at least 6 inches inside the sash.

-

Keep the sash at the lowest practical height during work.

-

Personal Protective Equipment (PPE): The Last Line of Defense

Causality: PPE is selected to guard against the specific hazards of skin and eye irritation (H315, H319).

-

Eye/Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[8][9]

-

Skin Protection:

-

Wear a flame-resistant lab coat.

-

Use nitrile gloves. Double-gloving is recommended for extended procedures.

-

Crucial Insight: Do not assume all gloves offer equal protection. Check the manufacturer's breakthrough time data for chlorinated solvents or similar aromatic compounds. Discard and replace gloves immediately if contamination is suspected.

-

-

Respiratory Protection: Not typically required when using a fume hood. For emergency situations or spill cleanup where airborne concentrations may be high, a full-face respirator with appropriate cartridges should be used.[8][9]

Workflow for Safe Handling and Use

The following diagram outlines the standard workflow for handling this compound, from retrieval to use.

Caption: Standard Operating Procedure for Handling the Compound.

Storage and Stability

Causality: Improper storage can lead to degradation of the compound. As a chlorinated substance, it has the potential to slowly hydrolyze in the presence of moisture, possibly forming acidic byproducts which could corrode containers or catalyze unwanted side reactions.[10]

-

Storage Conditions: Keep the container tightly sealed and store in a designated cold, dry, and dark area, such as a refrigerator rated for chemical storage, between 2-8°C.[1][2]

-

Incompatible Materials:

-

Container Material: Store in the original manufacturer's container or a chemically resistant equivalent (e.g., glass or appropriate coated metal). Carbon steel is generally suitable for bulk storage of chlorinated solvents, but for high-purity applications, stainless steel or glass is preferred.[10][12]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[8][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][13] |

Accidental Release Measures

The following decision tree provides a logical workflow for responding to a laboratory spill.

Caption: Logical Flow for Laboratory Spill Response.

Application in Chemical Synthesis

This compound serves as a valuable building block and intermediate in organic synthesis.[4][14] Its documented applications include being a reagent for the synthesis of fluorescent dyes, such as chlorofluoresceincarboxylic acids.[4] The dichloro-dimethylphenyl moiety provides a sterically hindered and electronically modified aromatic core that can be further functionalized, making it a point of interest for creating novel compounds in pharmaceutical and materials science research.[2][14]

Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Protocol:

-

Collect waste material, including contaminated PPE and spill cleanup debris, in a clearly labeled, sealed container.

-

Label the container as "Hazardous Waste - Chlorinated Organic Solid."

-

Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

-

References

-

This compound , Chem-Tools. [Link]

-

Ethanone, 1-(2,5-dimethylphenyl)- , PubChem. [Link]

-

acetone, 67-64-1 , The Good Scents Company. [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents , Eurochlor. [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents , Eurochlor. [Link]

-

GHS Classification (Rev.11, 2025) Summary , PubChem. [Link]

-

Chemical Hazard Classification (GHS) , University of Illinois Division of Research Safety. [Link]

-

GHS Classification Criteria for Acute Toxicity , ChemSafetyPro.COM. [Link]

Sources

- 1. achemtek.com [achemtek.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 4. adipogen.com [adipogen.com]

- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. - Division of Research Safety | Illinois [drs.illinois.edu]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 11. fishersci.com [fishersci.com]

- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 13. fishersci.com [fishersci.com]

- 14. chem-tools.com [chem-tools.com]

Substituted Acetophenones: A Versatile Scaffold in Modern Scientific Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Substituted acetophenones, aromatic ketones characterized by a phenyl ring attached to an acetyl group, represent a cornerstone class of compounds in contemporary research. Their structural simplicity belies a remarkable chemical versatility, stemming from the reactive carbonyl group and the modifiable aromatic ring. This dual functionality allows them to serve as invaluable starting materials and key intermediates in a multitude of synthetic pathways. This guide provides an in-depth exploration of the applications of substituted acetophenones, moving beyond simple enumeration to explain the chemical principles and strategic choices that underpin their use. We will traverse their pivotal role in the synthesis of pharmacologically active heterocycles, their utility as foundational building blocks in diversity-oriented synthesis, and their emerging applications in materials science as corrosion inhibitors and polymer precursors. This document is designed to be a practical resource, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to empower researchers in leveraging the full potential of this remarkable chemical scaffold.

The Chemical Foundation: Why Substituted Acetophenones are Indispensable

Acetophenone, the parent compound, is the simplest aromatic ketone.[1] Its derivatives, substituted acetophenones, are defined by the addition of one or more functional groups to the phenyl ring.[2] This substitution is not merely a structural alteration; it is the key to tuning the molecule's electronic properties, reactivity, and ultimately, its function.

The power of substituted acetophenones lies in two primary reactive sites:

-

The Acetyl Group: The α-protons of the methyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile, making it a cornerstone for carbon-carbon bond formation, most notably in condensation reactions.[1][3] The carbonyl group itself can undergo nucleophilic attack, reduction to an alcohol, or conversion to other functional groups.[4]

-

The Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups (e.g., nitro, halogen, alkyl groups). The nature and position of these substituents profoundly influence the reactivity of the acetyl group and can impart specific biological or material properties.[5]

This inherent reactivity makes substituted acetophenones ideal synthons for constructing complex molecular architectures, from life-saving pharmaceuticals to advanced polymers.[1][3]

Applications in Medicinal Chemistry: Scaffolds for Bioactive Agents

Substituted acetophenones are prolific precursors in drug discovery, serving as the starting point for a vast number of compounds with diverse pharmacological activities.[1][6][7]

The Gateway to Chalcones: Precursors to Flavonoids and Beyond

Perhaps the most significant application of substituted acetophenones in medicinal chemistry is in the synthesis of chalcones . Chalcones are 1,3-diaryl-2-propen-1-one compounds that form the central core of the flavonoid family of natural products.[8][9] They exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[8][10]

The primary synthetic route to chalcones is the Claisen-Schmidt condensation , an aldol condensation between a substituted acetophenone and a substituted benzaldehyde.[8][9] The reaction can be catalyzed by either an acid or a base. The base-catalyzed pathway is generally preferred for its efficiency and milder conditions.

The reaction proceeds in three main steps:

-

Enolate Formation: A base (e.g., NaOH, KOH) abstracts an α-proton from the acetophenone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde, forming an alkoxide intermediate.

-

Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol, water) to form a β-hydroxy ketone, which readily dehydrates under the reaction conditions to yield the final α,β-unsaturated ketone—the chalcone.

This protocol describes a general, robust method for synthesizing chalcones via Claisen-Schmidt condensation.[8][11]

Materials:

-

Substituted acetophenone (1.0 eq)

-

Substituted benzaldehyde (1.0 eq)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.2 eq)

-

Ethanol (or Methanol)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in a minimal amount of ethanol with stirring.

-

Catalyst Preparation: Separately, prepare a solution of NaOH or KOH in ethanol.

-

Reaction Initiation: Cool the flask containing the aldehyde and ketone solution in an ice bath. Slowly add the basic catalyst solution dropwise to the reaction mixture while maintaining vigorous stirring.

-

Reaction Monitoring: A color change and/or the formation of a precipitate often indicates reaction progress. Allow the mixture to stir at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Once the reaction is complete, pour the mixture into a beaker of cold water. Acidify with dilute HCl to precipitate the crude chalcone product.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone.

Building Blocks for Heterocycles and Bioactive Molecules

Beyond chalcones, substituted acetophenones are foundational to the synthesis of numerous other heterocyclic systems of medicinal importance.

-

Pyrrolo[2,3-d]pyrimidines: These purine analogs are crucial in anticancer and antimicrobial therapies. Substituted acetophenones react with 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine to form hydrazone derivatives, which have shown significant antibacterial activity.[12] The electronic nature of the substituent on the acetophenone ring directly influences the reaction yield and the biological efficacy of the final product.[12]

-

Flavones and Quinolones: Amino-substituted acetophenones are key starting materials for creating analogs of natural products like flavones and quinolones, which are studied for their anticancer properties.[13][14]

-

Monoamine Oxidase B (MAO-B) Inhibitors: Specifically designed acetophenone derivatives have been synthesized and identified as potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's.[15] Compounds with halogen-substituted benzyloxy groups at the C3 and C4 positions of the acetophenone ring have shown IC50 values in the nanomolar range, demonstrating their potential as therapeutic leads.[15]

Table 1: Selected Pharmacological Activities of Substituted Acetophenone Derivatives

| Derivative Class | Target/Application | Key Structural Features | Reference |

| Chalcones | Anticancer, Anti-inflammatory | α,β-Unsaturated ketone linker | [8][10] |

| Pyrrolo[2,3-d]pyrimidine Hydrazones | Antibacterial | Hydrazone linkage, electron-withdrawing groups | [12] |

| Benzyloxy Acetophenones | MAO-B Inhibition (Neuroprotection) | Halogen-substituted benzyloxy groups | [15] |

| Hydroxy Acetophenones (e.g., Paeonol) | Anti-inflammatory | Hydroxy and methoxy substitutions | [1] |

Applications in Synthesis and Materials Science

The utility of substituted acetophenones extends beyond medicine into the broader fields of organic synthesis and materials science.

A Platform for Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy to create libraries of structurally diverse small molecules from a common starting material. Amino-substituted acetophenones are excellent platforms for DOS.[13][14] A single, easily prepared amino acetophenone can be subjected to various reaction pathways to rapidly generate a wide range of natural product analogs, including flavones, coumarins, and chalcones, for high-throughput screening in drug discovery.[13]

Corrosion Inhibitors for Metal Protection

Substituted acetophenones have emerged as effective and environmentally friendly corrosion inhibitors, particularly for steel and magnesium alloys.[16][17] Their mechanism of action involves the adsorption of the molecule onto the metal surface. The aromatic ring and heteroatoms (like oxygen and nitrogen in substituents) act as adsorption centers, forming a protective film that isolates the metal from the corrosive medium.[18]

For instance, 2-hydroxy-4-methoxy-acetophenone (paeonol) effectively inhibits the corrosion of AZ91D magnesium alloy by chelating with magnesium ions to form a stable complex that reinforces the protective surface film.[16] The effectiveness of these inhibitors is highly dependent on the nature of the substituents on the acetophenone ring.

Table 2: Corrosion Inhibition Efficiency of Select Acetophenone Derivatives

| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 2-hydroxy-4-methoxy-acetophenone | AZ91D Mg Alloy | 0.05 wt.% NaCl | ~90% (at 50 ppm) | [16] |

| 2'-hydroxy-acetophenone | AZ91D Mg Alloy | ASTM D1384-87 Water | >80% (at 50 ppm) | [17] |

| Mannich Base Derivatives | N80 Steel | 15% HCl | >98% | [18] |

| Various Chalcones & Isoxazoles | Steel-3 | Brine-Kerosene | >90% | [19] |

Precursors in Polymer and Photochemistry

The reactivity of acetophenones also lends itself to applications in polymer chemistry. They can be used to synthesize enol ester polymers, which can then be converted into poly(phenylacetylenes), a class of conductive polymers with potential applications in electronics.[20] Furthermore, substituted acetophenones are frequently used as model compounds in photochemistry to study fundamental processes like photoenolization and the reactivity of triplet excited states, which are crucial for developing photoresists and other light-sensitive materials.[21][22][23]

Conclusion

Substituted acetophenones are far more than simple chemical intermediates; they are enabling scaffolds that bridge fundamental organic synthesis with applied sciences. Their value is rooted in a synthetically accessible structure that offers tunable reactivity and functionality. For the medicinal chemist, they are the starting point for potent bioactive agents like chalcones and novel enzyme inhibitors.[8][15] For the synthetic chemist, they provide a robust platform for building molecular complexity and diversity.[13][14] For the materials scientist, they offer an effective and green solution for challenges like metal corrosion.[16] As research continues to demand more sophisticated and tailored molecules, the strategic application of substituted acetophenones will undoubtedly remain a critical tool in the scientist's arsenal, driving innovation from drug discovery to materials engineering.

References

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. Available from: [Link]

-

Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. NIH National Library of Medicine. Available from: [Link]

-

Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone. ResearchGate. Available from: [Link]

-

Chemistry and synthetic methodologies of chalcones and their derivatives: A review. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

-

Substituted Acetophenone and Propiophenone Hydrazone as an Analytical Reagent. Oriental Journal of Chemistry. Available from: [Link]

-

Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. Available from: [Link]

-

Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Available from: [Link]

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available from: [Link]

-

Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Canadian Science Publishing. Available from: [Link]

-

Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. The effects of steric conformation on the electronic spectra of conjugated systems. Journal of the Chemical Society (Resumed) (RSC Publishing). Available from: [Link]

-

The Versatility of Acetophenone Derivatives as Building Blocks in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Natural-derived acetophenones: chemistry and pharmacological activities. SpringerLink. Available from: [Link]

-

Substituted acetophenones. Importance of activation energies in mixed state models of photoreactivity. Journal of the American Chemical Society. Available from: [Link]

-

BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN Journal of Chemistry. Available from: [Link]

-

Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm (RSC Publishing). Available from: [Link]

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. ResearchGate. Available from: [Link]

-

Correlation between the photochemical reactivity and the nature of excited states of acetophenone and substituted acetophenones. Journal of the American Chemical Society. Available from: [Link]

-

Acetophenone | Structure, Functional Group & Derivatives. Study.com. Available from: [Link]

-

Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis. ResearchGate. Available from: [Link]

-

Substituted acetophenone: Significance and symbolism. Wisdom Library. Available from: [Link]

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Available from: [Link]

-

Some acetophenone derivatives as corrosion inhibitors. CyberLeninka. Available from: [Link]

-

Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. MDPI. Available from: [Link]

-

2-Hydroxy-4-methoxy-acetophenone as an environment-friendly corrosion inhibitor for AZ91D magnesium alloy. ResearchGate. Available from: [Link]

-

pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Science Publishing. Available from: [Link]

-

The corrosion inhibition behaviors of 2′-hydroxy-acetophenone for AZ91D magnesium alloy. ResearchGate. Available from: [Link]

-

SOME ACETOPHENONE DERIVATIVES AS CORROSION INHIBITORS. ResearchGate. Available from: [Link]

-

Syntheses of acetophenone enol ester polymers and their conversion to poly(phenylacetylenes). ACS Publications. Available from: [Link]

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted acetophenone: Significance and symbolism [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Acetophenone | Structure, Functional Group & Derivatives - Lesson | Study.com [study.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. cyberleninka.ru [cyberleninka.ru]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

The Strategic Role of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone in the Synthesis of Advanced Fluorescent Dyes: A Technical Guide

Abstract

This technical guide delineates the pivotal role of 1-(2,5-dichloro-3,6-dimethylphenyl)ethanone as a sophisticated precursor in the synthesis of advanced fluorescent dyes, particularly those belonging to the xanthene class. While not a direct chromophoric component, its unique substitution pattern offers a strategic entry point for the construction of highly substituted resorcinol intermediates, which are fundamental building blocks for tailored fluorescent molecules. This document provides an in-depth analysis of the proposed synthetic pathway, the causality behind the experimental choices, and detailed, self-validating protocols for the key transformations involved.

Introduction: The Unseen Architect in Dye Chemistry

The quest for novel fluorophores with enhanced photostability, tailored emission spectra, and high quantum yields is a perpetual endeavor in materials science and biomedical research. The strategic selection of starting materials is paramount in achieving these desired properties. This compound emerges as a valuable, albeit indirect, contributor to this field. Its utility lies not in its inherent color, but in its potential to be transformed into a highly functionalized aromatic core, amenable to the construction of complex dye architectures. This guide will illuminate the proposed, chemically sound pathway from this acetophenone derivative to a functional xanthene dye, providing researchers with the foundational knowledge to leverage this versatile building block.

Physicochemical Properties of the Core Compound

A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 164165-77-9 | [1][2] |

| Molecular Formula | C₁₀H₁₀Cl₂O | [1][2] |

| Molecular Weight | 217.09 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically >95% | [1][3] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [1][2] |

The Synthetic Blueprint: From Acetophenone to Xanthene Dye

The overarching strategy involves a multi-step synthesis culminating in a highly substituted xanthene dye. The journey begins with the conversion of the acetophenone to a phenol, followed by the introduction of a second hydroxyl group to form a resorcinol derivative. This key intermediate is then condensed with a suitable phthalic anhydride to yield the final fluorescent scaffold.

Caption: Proposed synthetic pathway from the starting acetophenone to a xanthene dye.

Key Transformations: Protocols and Mechanistic Insights

Step 1: Baeyer-Villiger Oxidation - The Gateway Reaction

The Baeyer-Villiger oxidation is a cornerstone of this synthetic strategy, enabling the conversion of the ketone functionality of the acetophenone into an ester. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent aromatic ring.

Mechanistic Rationale: The migratory aptitude in the Baeyer-Villiger oxidation generally favors the group that can better stabilize a positive charge. For aryl ketones, the aryl group typically migrates in preference to the methyl group, leading to the formation of a phenyl ester. This regioselectivity is crucial for the successful transformation to the desired phenolic intermediate.

Experimental Protocol (General Procedure):

-

Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Addition of Oxidant: To the stirred solution, add 1.1 to 1.5 equivalents of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C (ice bath). The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-